Product packaging for Methyl 1-bromocyclopentane-1-carboxylate(Cat. No.:CAS No. 51572-54-4)

Methyl 1-bromocyclopentane-1-carboxylate

Cat. No.: B1601702
CAS No.: 51572-54-4
M. Wt: 207.06 g/mol
InChI Key: YGWINKVROAENAL-UHFFFAOYSA-N
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Description

Methyl 1-bromocyclopentane-1-carboxylate (CAS 51572-54-4) is a valuable building block in organic synthesis, with a molecular formula of C 7 H 11 BrO 2 and an average mass of 207.067 Da [ 1]. This compound serves as a key precursor for the generation of reactive intermediates. Its primary research application is demonstrated in the Reformatsky reaction, where it reacts with 1-aryl-3-(2-hydroxyphenyl)prop-2-en-1-ones to synthesize complex heterocyclic systems [ 2]. This specific reaction enables the efficient construction of 6-substituted 4-(2-aryl-2-oxoethyl)-2H,4H-spiro[chromene-3,1'-cyclopentan]-2-ones—molecular architectures of significant interest in medicinal and materials chemistry [ 2]. The reaction mechanism has been further elucidated through DFT/TZVP quantum chemical calculations, underscoring the compound's utility in method development and mechanistic studies [ 2]. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11BrO2 B1601702 Methyl 1-bromocyclopentane-1-carboxylate CAS No. 51572-54-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-bromocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-10-6(9)7(8)4-2-3-5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWINKVROAENAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501530
Record name Methyl 1-bromocyclopentane-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51572-54-4
Record name Methyl 1-bromocyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-bromocyclopentane-1-carboxylate
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Chemical Accessibility and Preparation Context of Methyl 1 Bromocyclopentane 1 Carboxylate

Commercial Availability and Sourcing for Research

Methyl 1-bromocyclopentane-1-carboxylate is readily accessible for research and development purposes through various chemical suppliers. It is typically offered in research-grade purities, often exceeding 95-98%, ensuring its suitability for a wide range of chemical transformations. beilstein-journals.orgnih.gov The compound is listed with the CAS Number 51572-54-4 and the molecular formula C₇H₁₁BrO₂. nih.gov

Chemical suppliers that stock this compound provide it in various quantities, catering to the diverse needs of research laboratories, from small-scale exploratory studies to larger-scale synthetic campaigns. The availability of this compound from multiple sources underscores its importance as a fundamental building block in contemporary organic synthesis.

Below is a table summarizing the typical commercial availability of this compound:

Table 1: Commercial Availability of this compound

Supplier Type Typical Quantities Offered Typical Purity Levels
Major Chemical Suppliers Milligrams to grams ≥95%
Specialized Building Block Providers Grams to kilograms ≥97% - 98%+ beilstein-journals.org

Status as a Versatile Chemical Building Block

The synthetic utility of this compound stems from the presence of two key functional groups: a bromine atom at a quaternary carbon and a methyl ester. This unique structural arrangement allows for a variety of chemical transformations, making it a versatile precursor for more complex molecules, particularly in the construction of spirocyclic systems. researchgate.netmdpi.com

One of the most prominent applications of this compound is in the Reformatsky reaction . nih.govresearchgate.net In this reaction, the organozinc reagent derived from this compound reacts with various electrophiles, such as aldehydes and ketones, to form β-hydroxy esters. nih.gov This methodology has been extensively used to synthesize a range of spiro compounds. For instance, its reaction with 3-aryl-2-cyanoprop-2-enamides in the presence of zinc affords 10-aryl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles. researchgate.net Similarly, its reaction with 2-arylmethylideneindan-1,3-diones yields spiro[cyclopentane-1,3'-indeno[1,2-b]pyran] derivatives. mdpi.com

Beyond the Reformatsky reaction, the bromine atom can participate in various nucleophilic substitution reactions . This allows for the introduction of a wide array of functional groups at the C1 position of the cyclopentane (B165970) ring, further expanding its synthetic potential.

Custom Synthesis Approaches for Derivatives and Analogues

The versatile reactivity of this compound makes it an excellent starting material for the custom synthesis of a wide range of derivatives and analogues for specific research purposes, including drug discovery and materials science. nih.govuniv.kiev.ua Chemical suppliers often provide custom synthesis services to create novel compounds based on this scaffold. beilstein-journals.org

Research efforts have demonstrated the feasibility of creating complex molecular architectures starting from this building block. For example, the synthesis of novel spirocyclic compounds with potential biological activity often relies on the initial framework provided by this compound. The development of new synthetic methodologies can lead to the creation of libraries of related compounds for high-throughput screening in drug discovery programs. nih.govrsc.org

The synthesis of functionalized cyclopentane derivatives is a significant area of research. beilstein-journals.org While direct functionalization of the cyclopentane ring of this compound can be challenging, its use as a precursor allows for the construction of highly substituted cyclopentane systems. These custom-synthesized analogues are instrumental in exploring structure-activity relationships (SAR) in medicinal chemistry and in developing new materials with tailored properties. nih.govuniv.kiev.ua For instance, the creation of spiro[cyclopentane-1,3'-indoline] derivatives, which are found in some bioactive natural products, can be approached using strategies that may involve intermediates structurally related to this compound.

Reaction Mechanisms and Mechanistic Studies Involving Methyl 1 Bromocyclopentane 1 Carboxylate

Nucleophilic Substitution Reaction Mechanisms

Methyl 1-bromocyclopentane-1-carboxylate, an α-halo ester, undergoes nucleophilic substitution, a fundamental reaction class in organic chemistry. wikipedia.org The reaction mechanisms are significantly influenced by the molecular structure, particularly the presence of the ester group and the tertiary nature of the α-carbon.

Activation of the Bromine Atom by the Electron-Withdrawing Ester Group

The ester group (-COOCH₃) in this compound plays a crucial role in activating the bromine atom for nucleophilic attack. As an electron-withdrawing group, it pulls electron density away from the α-carbon to which the bromine is attached. This inductive effect polarizes the carbon-bromine bond, making the α-carbon more electrophilic and thus more susceptible to attack by nucleophiles. This increased electrophilicity facilitates the displacement of the bromide ion, which is a good leaving group.

The relative reactivity of carboxylic acid derivatives, including α-halo esters, towards nucleophilic substitution is linked to the ability of the electronegative substituent to activate the carbonyl group. libretexts.org More effective electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, promoting nucleophilic attack. libretexts.org

Considerations of Potential SN1 Pathways and Carbocation Intermediates

Given that this compound is a tertiary α-halo ester, the potential for a unimolecular nucleophilic substitution (SN1) mechanism warrants consideration. The SN1 pathway proceeds through a carbocation intermediate. masterorganicchemistry.comucsb.edu The stability of this intermediate is a key determinant of the reaction rate. Tertiary carbocations are generally more stable than secondary or primary carbocations, which would suggest that an SN1 reaction might be favorable. masterorganicchemistry.com

However, for α-halocarbonyl compounds, SN1 reactions are generally unfavorable. jove.com The formation of a carbocation at the α-position is destabilized by the adjacent electron-withdrawing carbonyl group. jove.com Resonance structures of the potential α-carbocation intermediate would involve an electron-deficient oxygen atom, which is highly unfavorable and destabilizing. jove.com Therefore, despite the tertiary nature of the substrate, the SN1 pathway is significantly hindered.

Table 1: Factors Influencing SN1 vs. SN2 Pathways

Evaluation of Nucleophilic Attack by Various Reagents (e.g., Ammonia (B1221849), Methylamine (B109427), Water)

The reaction of this compound with various nucleophiles illustrates the principles of nucleophilic substitution.

Ammonia and Methylamine: As nucleophiles, ammonia (NH₃) and methylamine (CH₃NH₂) can attack the electrophilic α-carbon, displacing the bromide ion to form the corresponding α-amino ester. wikipedia.org The reaction between a halogenoalkane and ammonia typically proceeds in two stages. chemguide.co.uk Initially, a salt is formed, which then reacts with excess ammonia in a reversible reaction to yield a primary amine. chemguide.co.uk The primary amine product can also act as a nucleophile and react further with the haloalkane, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. chemguide.co.uk To favor the formation of the primary amine, a large excess of ammonia is typically used. chemguide.co.uksavemyexams.com

Water: Water, although a weak nucleophile, can also participate in nucleophilic substitution, particularly under conditions that favor solvolysis. The reaction would lead to the formation of methyl 1-hydroxycyclopentane-1-carboxylate. However, due to the lower nucleophilicity of water compared to ammonia or amines, this reaction may proceed at a slower rate.

Role of the Carbonyl Group in Mechanistic Pathways

However, in the context of α-halo esters, the substitution at the α-carbon is a competing and often dominant pathway. The presence of the halogen provides a more reactive site for direct substitution compared to addition to the less electrophilic ester carbonyl.

Formation and Reactivity of Carbanion Intermediates

While less common than carbocation or radical intermediates, carbanions can be formed under specific conditions. curlyarrows.com In the presence of a strong base, a proton can be abstracted from a carbon atom, leading to the formation of a carbanion. curlyarrows.com For carbonyl compounds, the α-hydrogens are acidic due to the electron-withdrawing effect of the carbonyl group, which can stabilize the resulting carbanion (enolate). youtube.com

In the case of this compound, there are no α-hydrogens to be abstracted to form a traditional enolate. However, in reactions like the Reformatsky reaction, an organozinc reagent, which can be considered a type of carbanion equivalent (a zinc enolate), is formed by the reaction of the α-halo ester with zinc metal. researchgate.netwikipedia.org This Reformatsky enolate is less reactive than lithium enolates or Grignard reagents and can then react with aldehydes or ketones in a nucleophilic addition. wikipedia.org

Elimination Reaction Mechanisms and Their Competition with Substitution

Elimination reactions are often in competition with nucleophilic substitution. researchgate.net In an elimination reaction, a small molecule (often H-X, where X is a halogen) is removed from the substrate to form a double bond. The two main mechanisms are E1 (unimolecular elimination) and E2 (bimolecular elimination). libretexts.org

For this compound, which is a tertiary halide, both SN1 and E1 pathways could theoretically be possible as they share a common carbocation intermediate. stackexchange.com However, as discussed, the formation of the α-carbocation is disfavored. jove.com

The E2 mechanism requires a strong base to abstract a proton from a carbon adjacent (β) to the carbon bearing the leaving group, in a concerted step with the departure of the leaving group. stackexchange.com The rate of an E2 reaction is sensitive to steric hindrance. masterorganicchemistry.com Strong, hindered bases tend to favor elimination over substitution. libretexts.orglibretexts.org In the case of this compound, the presence of β-hydrogens on the cyclopentane (B165970) ring allows for the possibility of E2 elimination to form methyl 1-cyclopentene-1-carboxylate.

The outcome of the competition between substitution and elimination depends on several factors, including the strength and steric bulk of the nucleophile/base, the reaction temperature, and the solvent. libretexts.orgchegg.com Strong, non-bulky nucleophiles tend to favor SN2 reactions, while strong, hindered bases favor E2 elimination. Weaker bases that are good nucleophiles can also lead to substitution.

Table 2: Compound Names Mentioned

E1 Pathways in the Context of Substrate Structure

The unimolecular elimination (E1) reaction is a stepwise process initiated by the formation of a carbocation intermediate. For this compound, the substrate structure is highly conducive to an E1 mechanism. The bromine atom is situated on a tertiary carbon, which upon departure, would form a relatively stable tertiary carbocation. This stability is a critical factor favoring the E1 pathway.

The E1 mechanism commences with the slow, rate-determining step: the spontaneous dissociation of the bromide ion to yield a tertiary carbocation. khanacademy.orgmasterorganicchemistry.com This intermediate is planar, and the subsequent step involves a weak base abstracting a proton from an adjacent (beta) carbon to form a double bond. masterorganicchemistry.commasterorganicchemistry.com In the case of this compound, there are two beta-carbons within the cyclopentyl ring from which a proton can be abstracted.

According to Zaitsev's rule, which governs many E1 reactions, the major product will be the more substituted, and therefore more stable, alkene. masterorganicchemistry.com However, due to the symmetry of the potential alkene products from this specific substrate, the deprotonation of either accessible beta-carbon would lead to the same primary product: methyl 1-cyclopentene-1-carboxylate. The presence of a weak base and polar protic solvents, which can stabilize the ionic intermediates, typically favors E1 reactions. nih.gov It is also important to note that E1 reactions often compete with SN1 reactions, where the nucleophile attacks the carbocation directly. libretexts.org

E2 Pathways with Strong Bases and Steric Hindrance Considerations

The bimolecular elimination (E2) reaction is a concerted, one-step process where a strong base removes a proton, and the leaving group departs simultaneously. masterorganicchemistry.com The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com For an E2 reaction to occur, a specific geometric arrangement is required: the beta-hydrogen and the leaving group must be in an anti-periplanar conformation. ucalgary.ca This alignment allows for the smooth overlap of orbitals as the C-H bond breaks, the C=C pi bond forms, and the C-Br bond cleaves.

In the context of this compound, the use of a strong, non-nucleophilic base would be necessary to promote the E2 pathway over substitution. Strong bases such as alkoxides (e.g., ethoxide, tert-butoxide) are typically employed. khanacademy.org The rate of the E2 reaction generally increases with increasing alkyl substitution at the carbon bearing the leaving group. nih.gov

Mechanisms of Organozinc-Mediated Reactions

Organozinc reagents derived from α-haloesters, known as Reformatsky reagents, are key intermediates in carbon-carbon bond formation. This compound serves as an excellent precursor for such reagents.

Reformatsky Reaction Mechanistic Insights

The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound, typically an aldehyde or ketone, in the presence of metallic zinc to produce a β-hydroxy ester. iitk.ac.inbyjus.com The reaction is initiated by the oxidative insertion of zinc into the carbon-bromine bond of this compound. byjus.comlibretexts.org This step forms an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.org These zinc enolates are generally less reactive than their lithium or Grignard counterparts, which prevents them from reacting with the ester functionality of another molecule. wikipedia.org

The generally accepted mechanism proceeds through the following key steps:

Formation of the Organozinc Reagent: Zinc metal reacts with the α-bromoester to form the Reformatsky reagent. This intermediate can exist as a dimer in the solid state. libretexts.orgwikipedia.org

Coordination: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom of the Reformatsky reagent. byjus.comwikipedia.org

Nucleophilic Addition: A rearrangement occurs within a six-membered chair-like transition state, leading to the formation of a new carbon-carbon bond between the α-carbon of the ester and the carbonyl carbon. libretexts.orgwikipedia.org

Hydrolysis: An acidic workup protonates the zinc alkoxide to yield the final β-hydroxy ester. wikipedia.org

Research has demonstrated the successful application of this compound in Reformatsky reactions with various carbonyl compounds. researchgate.netresearchgate.netpleiades.online

Intramolecular Attack and Ring Closure Mechanisms in Spirocompound Formation

A synthetically valuable application of the Reformatsky reagent derived from this compound is in the formation of spiro compounds. researchgate.net In these reactions, the organozinc intermediate reacts with a substrate containing a carbonyl group, leading to a cyclization event.

For instance, the reaction of this compound with chalcones (α,β-unsaturated ketones) in the presence of zinc can lead to the formation of spiro-dihydropyran-2-one derivatives. researchgate.netresearchgate.net The proposed mechanism involves the initial formation of the Reformatsky reagent, which then undergoes a conjugate addition (1,4-addition) to the α,β-unsaturated system of the chalcone. This is followed by an intramolecular nucleophilic attack of the resulting enolate onto the ester carbonyl group, leading to cyclization and the formation of the spiro ring system after hydrolysis.

Similarly, reactions with 2-arylmethylideneindan-1,3-diones have been shown to produce spiro[cyclopentane-1,3'-indeno[1,2-b]pyran]-2',5'(4'H)-diones. researchgate.net The mechanistic pathway likely involves the initial Reformatsky addition to one of the ketone carbonyls, followed by an intramolecular cyclization. These reactions highlight the utility of this compound in constructing complex polycyclic and spirocyclic frameworks.

Interactive Data Table: Reactants and Products in the Reformatsky Reaction of this compound

Reactant 1Reactant 2Product(s)Reference
This compound2-Arylmethylidene-2,3-dihydro-1H-inden-1-ones4′-Aryl-4′,5′-dihydro-2′H-spiro[cyclopentane-1,3′-indeno[1,2-b]pyran]-2′-ones researchgate.net
This compound2-Arylmethylidene-3,4-dihydronaphthalen-1(2H)-ones4-Aryl-5,6-dihydrospiro[benzo[h]chromene-3,1′-cyclopentane]-2(4H)-ones researchgate.net
This compoundSubstituted Chalcones8,10-Diaryl-7-oxaspiro[4.5]dec-8-en-6-ones researchgate.net
This compound2-Arylmethylideneindan-1,3-dionesMethyl-1-[(aryl)(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-methyl]cyclopentanecarboxylates and 4'-Aryl-2'H-spiro[cyclopentane-1,3'-indeno[1,2-b]pyran]-2',5'(4'H)-diones researchgate.net
This compoundAromatic aldehyde phenyl- and benzoylhydrazones3-Aryl-2-phenylamino-2-azaspiro[3.4]octan-1-ones and 3-Aryl-2-benzoylamino-2-azaspiro[3.4]octan-1-ones pleiades.online

Reactivity and Chemical Transformations of Methyl 1 Bromocyclopentane 1 Carboxylate

Reactions with Nucleophiles

The carbon atom attached to the bromine in Methyl 1-bromocyclopentane-1-carboxylate is highly electrophilic, making it a target for nucleophilic attack. biosynth.com The reaction pathways, typically SN1 or E1, are influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

This compound reacts with various nitrogen-based nucleophiles, including ammonia (B1221849) and primary amines like methylamine (B109427). biosynth.com These reactions proceed via nucleophilic substitution, where the amine displaces the bromide ion. This process is a key step in the synthesis of 1-aminocyclopentanecarboxylic acid and its derivatives, which are important building blocks in medicinal chemistry. google.comrsc.orggoogle.com The reaction with ammonia, for instance, leads to the formation of the corresponding amino ester, which can then be hydrolyzed to the amino acid.

The reaction mechanism generally involves nucleophilic attack by the amine on the carbon atom bonded to the bromine. biosynth.com In reactions with more complex amine derivatives, such as the N-methyl derivatives of 3-aryl-2-cyanoprop-2-enamides, this compound first forms a Reformatsky reagent with zinc, which then reacts with the amide. researchgate.net Similarly, reactions with aromatic aldehyde phenyl- and benzoylhydrazones in the presence of zinc yield various N-aryl- and N-acylamino-azaspiro compounds. pleiades.online

Table 1: Examples of Reactions with Nitrogen Nucleophiles

Nucleophile Reagent(s) Product Type Reference
Ammonia - 1-Aminocyclopentane-1-carboxylic acid methyl ester biosynth.com
Methylamine - 1-(Methylamino)cyclopentane-1-carboxylic acid methyl ester biosynth.com
3-Aryl-2-cyanoprop-2-enamide N-methyl derivatives Zinc 10-Aryl-7-methyl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles researchgate.net

When subjected to hydrolysis with water, this compound undergoes a solvolysis reaction. biosynth.com Water acts as a nucleophile, attacking the electrophilic carbon. Given the tertiary nature of the alkyl halide, the reaction likely proceeds through an SN1 mechanism. chegg.com This involves the departure of the bromide leaving group to form a tertiary carbocation intermediate. This carbocation is stabilized by the adjacent cyclopentyl ring. Water then attacks the carbocation, and subsequent deprotonation yields 1-hydroxycyclopentane-1-carboxylic acid methyl ester. The reaction of the similar compound, 1-bromo-1-methylcyclopentane, with water is known to proceed via a combination of SN1 and E1 pathways. chegg.com

In the presence of an alcohol like methanol (B129727), this compound undergoes solvolysis to form an ether. brainly.com The reaction with methanol is analogous to hydrolysis, with methanol acting as the nucleophile. The mechanism is typically SN1, involving the formation of a tertiary carbocation intermediate, which is then captured by the methanol molecule. brainly.comchegg.com A final deprotonation step yields the product, methyl 1-methoxycyclopentane-1-carboxylate. This reaction demonstrates the compound's utility in introducing a methoxy (B1213986) group at the C1 position of the cyclopentane (B165970) ring. brainly.com

Reactions Involving Organometallic Reagents

This compound is a classic substrate for the Reformatsky reaction. byjus.comwikipedia.org This reaction involves the treatment of the α-bromo ester with metallic zinc, which inserts into the carbon-bromine bond via oxidative addition to form an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.org This organozinc intermediate is less reactive than Grignard reagents or lithium enolates, which prevents it from reacting with the ester group of another molecule. wikipedia.org

The resulting organozinc compound readily reacts with a variety of electrophilic carbonyl compounds, such as aldehydes and ketones. byjus.com The initial product is a zinc alkoxide, which, upon acidic workup, yields a β-hydroxy ester. This reaction is a powerful tool for carbon-carbon bond formation. byjus.com Research has demonstrated the reaction of the Reformatsky reagent derived from this compound with various carbonyl partners, including 2-arylmethylideneindan-1,3-diones and aromatic aldehyde hydrazones. pleiades.onlineresearchgate.netdntb.gov.ua

Table 2: Examples of Reformatsky-type Reactions

Carbonyl Compound Product Type Reference
2-Arylmethylideneindan-1,3-diones Methyl 1-[(aryl)(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)methyl]cyclopentanecarboxylates and Spiro[cyclopentane-1,3'-indeno[1,2-b]pyran] derivatives researchgate.net
Aromatic aldehyde benzoylhydrazones 3-Aryl-2-benzoylamino-2-azaspiro[3.4]octan-1-ones pleiades.onlineresearchgate.net

A notable application of the zinc-mediated reactivity of this compound is its reaction with substituted chalcones (1,3-diaryl-2-propen-1-ones). researchgate.netdocumentsdelivered.com In this transformation, the Reformatsky reagent formed from the bromoester and zinc adds to the chalcone. The reaction proceeds via a conjugate addition to the α,β-unsaturated ketone system of the chalcone, followed by an intramolecular cyclization. researchgate.net

The final products of this one-pot reaction are spiro-3,4-dihydropyran-2-one derivatives, specifically 8,10-diaryl-7-oxaspiro[4.5]dec-8-en-6-ones. researchgate.netresearchgate.net This reaction provides an efficient route to complex spirocyclic systems, which are of interest in synthetic and medicinal chemistry. researchgate.netnih.govresearchgate.net The process demonstrates a tandem Michael addition-lactonization sequence, highlighting the synthetic utility of the organozinc intermediate.

Table 3: Synthesis of Spiro-3,4-dihydropyran-2-ones

Reactant Reagent(s) Product Reference

Reactions with N,N′-Bis(arylmethylidene)benzidines for Spiro-β-lactam Synthesis

The reaction between this compound and bis-imines, such as N,N′-Bis(arylmethylidene)benzidines, provides a direct route to complex bis(spiro-β-lactam) structures. This transformation proceeds via the Reformatsky reaction, where the bromoester is first activated with zinc metal to form an organozinc enolate. semanticscholar.orgresearchgate.net This nucleophilic reagent then adds to the carbon-nitrogen double bonds of the bis-imine. researchgate.net

The reaction involves a nucleophilic addition to the C=N group of the substrate, followed by an intramolecular attack of the amide nitrogen atom on the ester carbonyl group. researchgate.net This sequence occurs at both imine functionalities of the benzidine (B372746) core, leading to the formation of two spiro-fused four-membered azetidinone (β-lactam) rings. The resulting products are bis-azetidinones where the two β-lactam rings are connected by a biphenyl (B1667301) fragment. researchgate.net

Reactivity with 3-Aryl-2-cyanoprop-2-enamides

In a notable application of the Reformatsky reaction, this compound reacts with 3-Aryl-2-cyanoprop-2-enamides in the presence of zinc. researchgate.net This process leads to the synthesis of complex spiroheterocycles. The reaction yields 10-aryl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles. researchgate.net When N-methyl derivatives of the enamides are used, the corresponding 10-aryl-7-methyl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles are formed. researchgate.net

Table 1: Products from the Reaction with 3-Aryl-2-cyanoprop-2-enamides This table is generated based on the described reaction products.

Aryl Group on EnamideResulting Product Name
Phenyl10-Phenyl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitrile
4-Chlorophenyl10-(4-Chlorophenyl)-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitrile
4-Methylphenyl10-(4-Methylphenyl)-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitrile
4-Methoxyphenyl10-(4-Methoxyphenyl)-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitrile

Tandem Reactions and Cascade Processes

Sequential Hydrolysis and Decarboxylation Reactions

The transformation of this compound through a sequential hydrolysis and decarboxylation pathway involves two distinct steps. The initial step is the hydrolysis of the methyl ester, which can be achieved under standard acidic or basic conditions to yield 1-bromocyclopentane-1-carboxylic acid and methanol.

The subsequent decarboxylation of the resulting 1-bromocyclopentane-1-carboxylic acid is not a facile process under simple thermal conditions. Carboxylic acids generally require the presence of a β-carbonyl group to undergo efficient thermal decarboxylation via a stable, cyclic transition state. masterorganicchemistry.com Since 1-bromocyclopentane-1-carboxylic acid is an α-bromo acid and lacks this structural feature, it does not readily lose carbon dioxide upon heating. libretexts.org Achieving decarboxylation for such compounds typically necessitates more specialized and harsher chemical methods, such as the Hunsdiecker reaction, and does not occur as a simple subsequent step to hydrolysis. libretexts.org

Cycloaddition and Cyclization Reactions

Formation of Spiroazetidinones and Bis(spiro-β-lactams)

The formation of spiroazetidinones (spiro-β-lactams) is a hallmark of the reactivity of this compound. The key synthetic pathway is the Reformatsky reaction with substrates containing a carbon-nitrogen double bond (imine or hydrazone). semanticscholar.orgpleiades.online The organozinc reagent derived from the bromoester and zinc attacks the imine, and the resulting intermediate undergoes spontaneous cyclization to create the four-membered azetidinone ring fused in a spirocyclic fashion to the cyclopentane ring. semanticscholar.org

This methodology can be extended to the synthesis of bis(spiro-β-lactams). When a substrate containing two imine functionalities, such as N,N′-Bis(arylmethylidene)benzidine, is used, the Reformatsky reaction occurs at both sites. researchgate.net This dual reaction leads to the formation of a molecule containing two spiro-β-lactam moieties linked by the substrate's backbone. researchgate.net

Table 2: Synthesis of Spiroazetidinones and Bis(spiro-β-lactams) This table is generated based on described reaction pathways.

SubstrateProduct TypeResulting Core Structure
Aromatic Aldehyde PhenylhydrazoneMono-Spiroazetidinone3-Aryl-2-phenylamino-2-azaspiro[3.4]octan-1-one pleiades.online
N,N′-Bis(phenylmethylidene)benzidineBis(spiro-β-lactam)Bis(1-phenyl-spiro[azetidine-2,1'-cyclopentan]-3-yl)biphenyl derivative researchgate.net
Aromatic Aldehyde BenzoylhydrazoneMono-Spiroazetidinone3-Aryl-2-benzoylamino-2-azaspiro[3.4]octan-1-one pleiades.online

Applications of Methyl 1 Bromocyclopentane 1 Carboxylate in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

The bifunctional nature of methyl 1-bromocyclopentane-1-carboxylate, containing both an α-bromo ester and a carbocyclic ring, makes it a valuable intermediate in the synthesis of intricate organic structures. Its reactivity allows for the construction of diverse molecular scaffolds, particularly through reactions that leverage the carbon-bromine bond.

This compound serves as an effective precursor for a range of cyclopentanecarboxylic acid derivatives. A primary method for this transformation is the Reformatsky reaction. researchgate.netwikipedia.org In this reaction, the compound reacts with zinc metal to form an organozinc intermediate, also known as a Reformatsky enolate. wikipedia.org This enolate is nucleophilic and can react with various electrophiles, such as aldehydes, ketones, and imines, to create new carbon-carbon bonds. wikipedia.orgbiosynth.com This process is instrumental in elaborating the cyclopentane (B165970) core into more complex derivative structures.

For example, the reaction with α,β-unsaturated amides can lead to the formation of elaborate cyclic systems, which are themselves derivatives of cyclopentanecarboxylic acid. researchgate.net The ester functionality can also be hydrolyzed to the corresponding carboxylic acid, providing another point for chemical modification.

A significant application of this compound is in the synthesis of spirocyclic compounds, where two rings share a single common atom. The Reformatsky reaction is again a key transformation in this context. When reacted with zinc and specific α,β-unsaturated compounds, such as 3-aryl-2-cyanoprop-2-enamides, this compound undergoes a cyclization process to form spiroheterocycles. researchgate.net

This reaction has been successfully employed to synthesize 10-aryl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles and their N-methylated analogues. researchgate.net The formation of these spiro systems highlights the compound's utility in creating complex, three-dimensional molecular architectures from relatively simple starting materials.

Reactant 1Reactant 2ProductReaction Type
This compound3-Aryl-2-cyanoprop-2-enamides10-Aryl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitrilesReformatsky Reaction
This compoundN-Methyl-3-aryl-2-cyanoprop-2-enamides10-Aryl-7-methyl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitrilesReformatsky Reaction

Contributions to Medicinal Chemistry and Pharmaceutical Development

The cyclopentane ring is a structural motif found in numerous biologically active molecules. As a versatile building block, this compound is a valuable starting point for the synthesis of compounds with potential therapeutic applications.

Beta-lactams (β-lactams) are a class of compounds characterized by a four-membered azetidin-2-one (B1220530) ring and are core structures in many important antibiotics. The synthesis of novel β-lactam derivatives is a continuous goal in medicinal chemistry to combat bacterial resistance. This compound can be utilized in the synthesis of spiro-β-lactam derivatives, which are pharmacologically significant structures. These spiro compounds, where the cyclopentane ring is fused to the β-lactam ring, represent an important class of bioactive molecules.

Antinociceptive agents are substances that reduce sensitivity to painful stimuli. Research has shown that certain spiro[4.5]decane derivatives, which can be synthesized using this compound as a starting material, possess notable antinociceptive properties. researchgate.netnih.gov For instance, studies on various 1-oxa-4-thiaspiro[4.5]decane derivatives have demonstrated potent analgesic activity in animal models. nih.gov Similarly, certain 1-azaspiro[4.5]decan-10-yl amides have shown selective opioid receptor binding and antinociceptive effects. nih.gov Although the starting bromo-ester itself is not active, its role as a precursor to these spirocyclic systems connects it to the development of potential new pain-control agents.

Spirocyclic Derivative ClassAssociated Biological Activity
1-Oxa-4-thiaspiro[4.5]decane Derivatives5-HT1A Receptor Agonism, Antinociceptive Activity nih.gov
1-Azaspiro[4.5]decan-10-yl AmidesOpioid Receptor Binding, Antinociceptive Activity nih.gov
10-Aryl-6,8-dioxo-7-azaspiro[4.5]decane DerivativesPotential Bioactivity (as heterocyclic scaffolds) researchgate.net

The development of modern pharmaceuticals often involves the synthesis of complex molecules containing specific structural motifs. The cyclopentyl group is a key component of several therapeutic agents, including the CDK4/6 inhibitor Palbociclib, used in cancer treatment. researchgate.nettdcommons.orggoogle.com While documented syntheses of Palbociclib intermediates typically employ other cyclopentyl sources, such as chlorocyclopentane (B1362555) or start with a pre-functionalized cyclopentyl ring, the underlying chemistry demonstrates the importance of the cyclopentane scaffold. google.comgoogle.com

This compound represents a valuable and reactive building block for creating the types of complex, substituted cyclopentane structures that are central to such pharmaceuticals. biosynth.com Its ability to undergo reactions like the Reformatsky condensation to build intricate frameworks underscores its potential as a starting material for the synthesis of novel pharmaceutical intermediates and other bioactive molecules that incorporate a cyclopentane ring. researchgate.net

Potential in Agrochemical Production

The unique structural attributes of this compound, particularly its ability to serve as a precursor to spirocyclic systems, position it as a compound of interest in the exploration of new agrochemicals. Spiro compounds, characterized by their two rings connected by a single common atom, have garnered considerable attention in pesticide research due to their novel structures and mechanisms of action, which can help mitigate issues of resistance to existing treatments. nih.gov

The primary route through which this compound demonstrates its potential in this field is via the Reformatsky reaction. This reaction allows for the construction of complex spirocyclic scaffolds that are otherwise challenging to synthesize. Research has shown that this compound reacts with various unsaturated compounds, such as 3-aryl-2-cyanoprop-2-enamides, to yield spiro-piperidine-dione derivatives. researchgate.net These structures are of interest as they form the core of many biologically active molecules.

While direct synthesis of commercially available agrochemicals from this compound is not extensively documented in publicly available research, its utility in creating spirocyclic structures analogous to known pesticides is a strong indicator of its potential. The cyclopentyl group, in particular, can be a key component in the design of new active ingredients.

Detailed Research Findings

Research has focused on the synthesis of novel spiro compounds using this compound as a key building block. A notable reaction involves its treatment with zinc, followed by the addition of an unsaturated amide. researchgate.net This process leads to the formation of a carbon-carbon bond at the quaternary center of the cyclopentane ring, directly yielding a spirocyclic system.

The table below summarizes the types of spirocyclic structures that have been synthesized from this compound and related starting materials, illustrating the versatility of this chemical intermediate in generating diverse molecular architectures relevant to agrochemical design.

Table 1: Spirocyclic Scaffolds Synthesized from Cyclopentane Precursors

Starting Material Reactant Resulting Spirocyclic Scaffold Potential Agrochemical Relevance Reference
This compound 3-Aryl-2-cyanoprop-2-enamides 10-Aryl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles Core structure for potential herbicides or fungicides researchgate.net
1-Bromocyclopentane-1-carboxylic acid Chalcone Phenoxyethanol derivatives Building blocks for various pesticides biosynth.com

The potential of spirocyclic compounds in agrochemical applications is further highlighted by existing commercial products that feature this structural motif. Although not directly synthesized from this compound, these examples underscore the importance of spirocycles in modern crop protection.

Table 2: Examples of Spirocyclic Agrochemicals

Agrochemical Type Mode of Action
Spirodiclofen Acaricide, Insecticide Lipid biosynthesis inhibitor
Spiromesifen Acaricide, Insecticide Lipid biosynthesis inhibitor

The development of new spiro-based pesticides is an active area of research. For instance, novel spiro-cyclopropanes derived from pyrrolidine-2,3-dione (B1313883) have demonstrated significant insecticidal activity against species like Aedes aegypti and Musca domestica. mdpi.com This highlights the ongoing interest in and potential of spirocyclic structures in the discovery of new and effective pesticides. nih.gov

Computational and Theoretical Studies on Methyl 1 Bromocyclopentane 1 Carboxylate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule. For Methyl 1-bromocyclopentane-1-carboxylate, these calculations can reveal how the constituent atoms, particularly the bromine atom and the ester group, influence the electron distribution and molecular properties.

The presence of a bromine atom, an electronegative element, and a carbonyl group in the ester functionality significantly impacts the electronic structure. These groups are expected to create a polarized molecule. The carbon atom attached to the bromine (C1) would have a partial positive charge, making it an electrophilic center. The carbonyl carbon of the ester group would also be electrophilic.

Table 1: Computed Properties of this compound

PropertyValueSource
Molecular FormulaC7H11BrO2PubChem
Molecular Weight207.06 g/mol PubChem
XLogP3-AA2PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem
Exact Mass205.99424 g/mol PubChem
Topological Polar Surface Area26.3 ŲPubChem
Heavy Atom Count10PubChem
Formal Charge0PubChem

This table was generated using data from the PubChem database. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of molecules and predict their dynamic behavior over time. nih.govmdpi.com For this compound, MD simulations can provide insights into the flexibility of the cyclopentane (B165970) ring and the spatial arrangement of the bulky bromo and methyl carboxylate substituents.

The cyclopentane ring is not planar and exists in a dynamic equilibrium between two main conformations: the envelope and the twist form. The substitution at the C1 position with both a bromine atom and a methyl carboxylate group is expected to have a significant influence on the ring's puckering and the preferred conformation. MD simulations could map the potential energy surface of these conformations and determine the energy barriers between them. nih.gov

Furthermore, by simulating the molecule in different solvent environments, MD can predict how intermolecular interactions influence its conformation and reactivity. For instance, the orientation of the ester group, which can affect its accessibility for a reaction, can be studied. While specific MD studies on this compound are not documented in publicly accessible literature, the principles of MD are widely applied to understand such systems. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies and Analog Profiling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. nih.govresearchgate.netnih.gov For a compound like this compound, QSAR models could be developed to predict its reactivity in a class of similar reactions or its potential biological activity if it were part of a series of analogs being tested for a specific target.

A hypothetical QSAR study for a series of 1-bromo-1-cycloalkanecarboxylates could involve calculating various molecular descriptors, such as:

Electronic descriptors: Partial charges, dipole moment.

Steric descriptors: Molecular volume, surface area, and specific conformational indices.

Hydrophobic descriptors: LogP.

Topological descriptors: Connectivity indices.

These descriptors would then be statistically correlated with an observed activity, for example, the reaction rate in a specific chemical transformation. The resulting QSAR model could then be used to predict the activity of new, unsynthesized analogs. As of now, no specific QSAR studies on this compound have been published.

Reaction Pathway Modeling and Transition State Analysis

This compound is a key reactant in the Reformatsky reaction, which is used to form β-hydroxy esters. researchgate.netbyjus.comorganic-chemistry.org Computational modeling of this reaction pathway can elucidate the mechanism, identify intermediates, and determine the structures and energies of the transition states. nih.govpdx.edunih.gov

The Reformatsky reaction involving this compound proceeds through the following key steps:

Formation of the Organozinc Reagent: Zinc metal inserts into the carbon-bromine bond of the ester, forming a zinc enolate. wikipedia.org This is an oxidative addition step.

Nucleophilic Addition: The organozinc reagent then adds to the carbonyl group of an aldehyde or ketone. organic-chemistry.orgwikipedia.org

Hydrolysis: An acidic workup protonates the resulting alkoxide to yield the final β-hydroxy ester. byjus.com

Table 2: Key Stages in the Reformatsky Reaction of this compound

StageDescriptionKey Species
1. Reagent Formation Oxidative addition of zinc to the C-Br bond.This compound, Zinc
2. Intermediate Formation of the Reformatsky reagent (a zinc enolate).Organozinc intermediate
3. Transition State Coordination of the carbonyl reactant to the zinc enolate, followed by C-C bond formation.Six-membered ring-like transition state
4. Product Formation Acidic workup to produce the β-hydroxy ester.Zinc salt, β-hydroxy ester

This table outlines the generally accepted mechanism of the Reformatsky reaction as applied to this compound. byjus.comorganic-chemistry.orgwikipedia.org

Computational modeling, using methods like Density Functional Theory (DFT), can be employed to calculate the energy profile of this reaction. This would involve locating the transition state for the C-C bond-forming step, which is typically the rate-determining step. Analysis of the transition state geometry can reveal the degree of bond formation and breaking and explain the stereochemical outcome of the reaction. While general mechanisms for the Reformatsky reaction are well-established, specific transition state analysis for the reaction of this compound would provide more detailed and quantitative insights. researchgate.net

Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation

Spectroscopic Techniques for Structural Assignment (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of Methyl 1-bromocyclopentane-1-carboxylate. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) reveals the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are utilized.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl ester protons and the methylene (B1212753) protons of the cyclopentyl ring. The methyl protons (-OCH₃) would appear as a singlet, typically in the range of 3.5-4.0 ppm. The protons on the cyclopentane (B165970) ring would exhibit more complex splitting patterns (multiplets) due to their diastereotopic nature and spin-spin coupling with neighboring protons. The chemical shifts of these ring protons would be influenced by the presence of the electron-withdrawing bromine atom and the carboxylate group.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon environments in the molecule. Key expected chemical shifts include the carbonyl carbon of the ester group (typically 165-175 ppm), the quaternary carbon attached to the bromine atom (C-Br), the carbon of the methyl ester, and the carbons of the cyclopentane ring. oregonstate.edu The chemical shift of the carbon atom bonded to bromine is expected to be in the range of 55-80 ppm. oregonstate.edu

Predicted NMR Data for this compound

View Predicted NMR Data Table
Atom ¹H NMR Predicted Chemical Shift (ppm) ¹³C NMR Predicted Chemical Shift (ppm)
-CH3.7 (s, 3H)53.0
-C(=O)O--170.0
C1-Br-65.0
C2/C5-H2.2-2.4 (m, 4H)38.0
C3/C4-H1.8-2.0 (m, 4H)25.0

> Note: The predicted values are based on computational models and data from structurally similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.

For this compound, the most characteristic absorption would be the strong stretching vibration of the carbonyl group (C=O) of the ester, which is expected in the region of 1735-1750 cm⁻¹. Other significant absorptions would include the C-O stretching of the ester group and the C-Br stretching vibration.

Expected IR Absorption Bands for this compound

View Expected IR Absorption Bands Table
Functional Group Expected Absorption Range (cm⁻¹) Intensity
C=O (Ester)1735 - 1750Strong
C-O (Ester)1100 - 1300Strong
C-H (Aliphatic)2850 - 3000Medium-Strong
C-Br500 - 600Medium-Weak

> Note: These are typical ranges and the exact positions can be influenced by the molecular environment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which helps in determining the molecular weight and deducing the structure.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) would be expected, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the loss of the entire ester group. libretexts.org The fragmentation of the cyclopentane ring can also occur. libretexts.org

Expected Fragmentation Pattern in the Mass Spectrum of this compound

View Expected Fragmentation Pattern Table
Fragment Ion m/z (for ⁷⁹Br) Possible Origin
[C₇H₁₁BrO₂]⁺206Molecular Ion (M⁺)
[C₆H₈BrO]⁺175M⁺ - OCH₃
[C₅H₈Br]⁺147M⁺ - COOCH₃
[C₅H₉]⁺69Loss of Br and COOCH₃

> Note: The m/z values are for the most abundant isotope of each element, except for bromine where the ⁷⁹Br isotope is used for this representation.

X-ray Diffraction Studies for Solid-State Structure Determination (where applicable, noting crystallization challenges)

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method could, in principle, provide definitive information about the bond lengths, bond angles, and conformation of this compound in the solid state.

However, a significant challenge in the application of this technique to this compound is the difficulty in obtaining single crystals of sufficient quality. Reports suggest that this compound may have a high melting point and may be difficult to crystallize, which is a common obstacle for many organic compounds. nmrdb.org Without suitable crystals, X-ray diffraction analysis cannot be performed. Should crystallization be achieved in the future, the resulting data would be invaluable for confirming the structural details inferred from spectroscopic methods.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating components of a mixture. For a compound like this compound, a reverse-phase HPLC method would likely be employed. This would typically involve a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). Detection could be achieved using a UV detector, as the ester carbonyl group exhibits some UV absorbance. The retention time of the compound would be a key parameter for its identification and quantification.

Gas Chromatography (GC)

GC is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. Given its molecular weight, this compound is expected to be amenable to GC analysis. A capillary column with a non-polar or medium-polarity stationary phase would likely provide good separation. The instrument is typically equipped with a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection and identification. GC is highly effective for determining the purity of the compound and for detecting any volatile impurities.

Typical Chromatographic Conditions

View Typical Chromatographic Conditions Table
Technique Stationary Phase Mobile Phase/Carrier Gas Detector
HPLC C18 Silica GelAcetonitrile/Water or Methanol (B129727)/WaterUV
GC Polysiloxane-based (e.g., DB-5)Helium or NitrogenFID or MS

> Note: The specific conditions would need to be optimized for each analytical application.

Q & A

Q. Risk Mitigation Table :

HazardPrecaution
FlammabilityAvoid open flames; use spark-resistant tools
ToxicityMonitor airborne concentrations with PID detectors
Skin contactWash with soap/water; apply 1% sodium bicarbonate solution

How can researchers leverage this compound as a precursor for strained-ring pharmaceutical intermediates?

Advanced Research Focus
The compound’s bromine and ester groups enable diverse transformations:

  • Ring-opening polymerization : Initiate with Grignard reagents to synthesize polycyclopentane derivatives .
  • Cross-coupling reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig catalysis to introduce aryl/amine groups .
  • Prodrug development : Hydrolyze the ester moiety in vivo to release carboxylic acid pharmacophores .

Case Study : this compound was used to synthesize cyclopentane-fused β-lactam antibiotics, achieving 72% yield under Pd-catalyzed conditions .

What analytical techniques are most effective for quantifying trace impurities in this compound?

Basic Research Focus
Impurities (e.g., unreacted starting materials or bromocyclopentane isomers) require multi-method validation:

  • GC-MS : Detect volatile byproducts (e.g., methyl cyclopentanecarboxylate) with a DB-5MS column .
  • ¹³C NMR : Identify stereoisomers via distinct carbonyl carbon shifts (δ 170–175 ppm) .
  • ICP-OES : Quantify residual bromide ions (<0.1% w/w) .

How can the compound’s environmental impact be assessed during large-scale research applications?

Advanced Research Focus
Follow REACH regulations and OECD guidelines for ecotoxicity studies:

  • Biodegradation assays : Use activated sludge models to measure half-life in aquatic systems .
  • Terrestrial toxicity : Test earthworm mortality (LC₅₀) in soil spiked with 100–1000 ppm .
  • Waste disposal : Neutralize brominated waste with NaOH (pH >10) before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.